Trifluoromethyldiphenylsulfonium
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Overview
Description
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a heterocyclic compound known for its unique properties and applications in various fields of science and industry. This compound is particularly notable for its role in chemical synthesis, catalysis, and drug delivery due to its high reactivity and ability to generate trifluoromethylcarbene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate can be synthesized through a two-step process. The first step involves the reaction of diphenyl sulfide with trifluoromethyl sulfonate in the presence of a base such as sodium hydride or potassium carbonate. This reaction produces diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate. The second step involves the oxidation of this intermediate with meta-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form diphenyl sulfide.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like meta-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 85°C .
Major Products
The major products formed from these reactions include trifluoromethylated cyclopropanes, trifluoromethylated dihydroaminothiophenes, and aminothiophenes. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of trifluoromethylated compounds, which are important in pharmaceuticals and agrochemicals.
Biology: It acts as a potent inhibitor of enzymes, making it useful in studying enzyme inhibition and developing enzyme inhibitors.
Medicine: It is explored for drug delivery systems due to its ability to generate reactive intermediates that can modify biological targets.
Industry: It is used in the production of perovskite solar cells, where it helps improve the efficiency and stability of the cells
Mechanism of Action
The mechanism of action of diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate involves the generation of trifluoromethylcarbene, a highly reactive intermediate. This intermediate can insert into various chemical bonds, leading to the formation of new compounds. The compound also interacts with molecular targets through Lewis acid-base coordination, hydrogen bonds, and electrostatic interactions, which enhance its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Diphenylsulfonium trifluoromethanesulfonate
- Trifluoromethylsulfonium trifluoromethanesulfonate
- Diphenyl(trifluoromethyl)sulfonium chloride
Uniqueness
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is unique due to its ability to generate trifluoromethylcarbene, which is not commonly observed in similar compounds. This property makes it particularly valuable in the synthesis of trifluoromethylated compounds, which are important in various industrial applications .
Properties
Molecular Formula |
C13H10F3S+ |
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Molecular Weight |
255.28 g/mol |
IUPAC Name |
diphenyl(trifluoromethyl)sulfanium |
InChI |
InChI=1S/C13H10F3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 |
InChI Key |
FXIXJKOVGVATTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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